Trifluoro-N-phenylethanethioamide
Description
Trifluoro-N-phenylethanethioamide is a sulfur-containing organic compound characterized by a phenyl group substituted with a trifluoromethyl (-CF₃) moiety and an ethanethioamide (-CSNH₂) functional group. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, which balances lipophilicity (from -CF₃) and polar interactions (from -CSNH₂) .
Properties
CAS No. |
61881-11-6 |
|---|---|
Molecular Formula |
C8H6F3NS |
Molecular Weight |
205.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-phenylethanethioamide |
InChI |
InChI=1S/C8H6F3NS/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) |
InChI Key |
OKJMKOCJFUZEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of Trifluoro-N-phenylethanethioamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Trifluoro-N-phenylethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Bromine or chlorine in the presence of a Lewis acid like aluminum chloride (AlCl3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Trifluoro-N-phenylethanethioamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and enhanced lipophilicity
Mechanism of Action
The mechanism of action of Trifluoro-N-phenylethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
N-(4-(Trifluoromethyl)phenyl)ethanethioamide
- Structural Features : Para-substituted -CF₃ on phenyl with ethanethioamide.
- Key Properties : Exhibits higher thermal stability and solubility in polar aprotic solvents compared to its acetamide and benzamide analogs due to the electron-withdrawing -CF₃ and sulfur’s polarizability .
N-(4-(Trifluoromethyl)phenyl)acetamide
- Structural Differences : Replaces -CSNH₂ with -CONH₂.
- Impact : Reduced hydrogen-bonding capacity and lower reactivity in nucleophilic substitution reactions. Lower bioactivity in enzyme inhibition assays compared to the thioamide derivative .
N-(3-(Trifluoromethoxy)phenyl)methanamine Hydrochloride
- Structural Features : -CF₃O substituent at meta position and a primary amine group.
- Key Properties : Increased metabolic stability compared to -CF₃-substituted analogs but reduced membrane permeability due to the polar -NH₂ group .
Heterocyclic Analogues
N-[(Thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- Structural Features : Incorporates a thiophene ring instead of benzene.
- Key Differences : Thiophene’s conjugated π-system enhances electron delocalization, improving charge-transfer properties. However, the reduced aromaticity compared to benzene lowers thermal stability .
2-(3-Phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Structural Features: Phenoxy ether linkage and acetamide group.
- Impact: The ether oxygen increases solubility in non-polar solvents but diminishes bioactivity in cellular assays due to reduced hydrogen-bonding capacity .
Thiourea Derivatives
N-(4-(Trifluoromethyl)phenyl)thiourea
- Structural Features : Replaces ethanethioamide with thiourea (-NHCSNH₂).
- Key Properties : Enhanced metal-chelating ability but lower selectivity in biological targets due to increased conformational flexibility .
Data Table: Comparative Analysis
| Compound Name | Structural Highlights | Thermal Stability | Solubility (Polar Solvents) | Bioactivity (Enzyme Inhibition) |
|---|---|---|---|---|
| Trifluoro-N-phenylethanethioamide | -CF₃ (para), -CSNH₂ | High | Moderate | Moderate |
| N-(4-CF₃-phenyl)acetamide | -CF₃ (para), -CONH₂ | Moderate | Low | Low |
| N-(3-CF₃O-phenyl)methanamine hydrochloride | -CF₃O (meta), -NH₂·HCl | High | Low | High (Metabolic Stability) |
| N-[(Thiophen-3-yl)methyl]-...ethanediamide | Thiophene, -CF₃ (meta) | Moderate | High | High (Charge Transfer) |
| N-(4-CF₃-phenyl)thiourea | -CF₃ (para), -NHCSNH₂ | Low | High | High (Chelation) |
Research Findings and Mechanistic Insights
- Electronic Effects : The para-CF₃ group in this compound stabilizes negative charge density on the phenyl ring, enhancing interactions with electrophilic biological targets .
- Steric vs. Polar Effects : Thioamide derivatives exhibit better membrane penetration than thioureas due to reduced steric bulk, despite similar polarities .
- Heterocyclic vs. Aromatic Systems : Thiophene-containing analogs show superior charge-transfer capabilities but are less stable under oxidative conditions compared to benzene-based systems .
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